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Compound of Interest

Compound Name: 6-Methyl-4-chromanone

Cat. No.: B1361120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a valuable

building block in medicinal chemistry and drug discovery. Its core structure, a chromanone

scaffold, is found in a variety of biologically active molecules. This technical guide provides a

comprehensive overview of the structure, stereochemistry, and key physicochemical properties

of 6-Methyl-4-chromanone. Detailed experimental protocols for its synthesis and analytical

characterization are also presented to support researchers in their drug development

endeavors.

Chemical Structure and Identification
6-Methyl-4-chromanone, systematically named 6-methyl-2,3-dihydrochromen-4-one, is a

bicyclic compound consisting of a benzene ring fused to a dihydropyranone ring. A methyl

group is substituted at the 6-position of the aromatic ring.
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Identifier Value

IUPAC Name 6-methyl-2,3-dihydrochromen-4-one[1]

CAS Number 39513-75-2[1]

Molecular Formula C₁₀H₁₀O₂[1]

Molecular Weight 162.19 g/mol

SMILES Cc1ccc2OCCC(=O)c2c1

InChI
InChI=1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-

5-12-10/h2-3,6H,4-5H2,1H3

InChIKey RJHXEPLSJAVTFW-UHFFFAOYSA-N

Stereochemistry
An analysis of the structure of 6-Methyl-4-chromanone reveals the absence of any chiral

centers in its ground state. The molecule is achiral and does not exhibit stereoisomerism. The

InChIKey, RJHXEPLSJAVTFW-UHFFFAOYSA-N, confirms its achiral nature.

However, 6-Methyl-4-chromanone is a prochiral molecule. The carbonyl carbon at the C4

position is sp²-hybridized and trigonal planar. This carbonyl group presents two enantiotopic

faces. Reduction of the carbonyl group to a hydroxyl group leads to the formation of a new

stereocenter at the C4 position, resulting in a chiral alcohol. The enantioselective reduction of

6-Methyl-4-chromanone has been demonstrated using biocatalysts, yielding the

corresponding (R)-chiral alcohol, highlighting its utility in asymmetric synthesis.

Prochirality of 6-Methyl-4-chromanone Reduction

Chiral Products

6-Methyl-4-chromanone Enantioselective Reduction

(R)-6-Methylchroman-4-ol

(S)-6-Methylchroman-4-ol
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Prochiral nature and enantioselective reduction of 6-Methyl-4-chromanone.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 6-Methyl-4-chromanone is

provided below.

Physical Properties
Property Value

Appearance Solid

Melting Point 31-35 °C

Boiling Point 141-143 °C at 13.5 mmHg

Density 1.071 g/mL at 25 °C

Spectroscopic Data
Technique Key Data

¹H NMR
Data available in public databases such as

PubChem.[1]

¹³C NMR
Data available in public databases such as

SpectraBase.[2]

Infrared (IR)
Data available in public databases such as

PubChem.[1]

Mass Spectrometry (MS)
Data available in public databases such as

PubChem.[1]

Experimental Protocols
While a specific, detailed protocol solely for the synthesis of 6-Methyl-4-chromanone is not

readily available in the surveyed literature, several well-established methods for the synthesis

of substituted chromanones can be adapted.
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Synthesis via Microwave-Assisted Aldol Condensation
A general and efficient method for the synthesis of 2-substituted chroman-4-ones involves a

microwave-assisted, base-mediated aldol condensation of a 2'-hydroxyacetophenone with an

aldehyde.[3] To synthesize 6-Methyl-4-chromanone, 2'-hydroxy-5'-methylacetophenone would

be the required starting material.

General Procedure:[3]

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol, add the desired

aldehyde (1.1 equivalents) and a base such as diisopropylamine (DIPA) (1.1 equivalents).

Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.

After cooling, dilute the mixture with dichloromethane and wash sequentially with 10%

aqueous NaOH, 1 M aqueous HCl, water, and brine.

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography to yield the desired chroman-4-

one.
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Workflow for the synthesis of chroman-4-ones.

Synthesis via Kabbe Condensation
The Kabbe condensation provides another route to chromanone derivatives.[4] This method

involves the reaction of a 2'-hydroxyacetophenone with a ketone in the presence of pyrrolidine

and an acid catalyst.

General Procedure:[4]

Charge a flame-dried round-bottom flask with pyrrolidine and anhydrous DMSO under a

nitrogen atmosphere.
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Add butyric acid to the solution.

Add the appropriate ketone and stir the mixture.

Add a solution of the 2'-hydroxyacetophenone in DMSO.

Stir the reaction mixture at ambient temperature until completion, monitoring by TLC.

Perform an aqueous workup by adding water and extracting with an organic solvent (e.g.,

ethyl acetate).

Wash the combined organic layers with water and brine, then dry over sodium sulfate.

Concentrate the solvent under reduced pressure and purify the residue by flash column

chromatography.

Analytical Protocols
The characterization of 6-Methyl-4-chromanone is typically performed using a combination of

standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the chemical structure by analyzing the chemical shifts, multiplicities, and coupling

constants of the protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic

functional groups, particularly the carbonyl (C=O) stretching vibration.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the molecule, confirming its elemental composition.

Chromatography: Techniques such as Thin Layer Chromatography (TLC) and Gas

Chromatography (GC) can be used to assess the purity of the synthesized compound.

Conclusion
6-Methyl-4-chromanone is an achiral, prochiral molecule with a well-defined structure that

makes it a versatile intermediate in the synthesis of more complex, biologically active
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compounds. This guide has provided a detailed overview of its chemical structure,

stereochemistry, and physicochemical properties. The outlined synthetic and analytical

protocols offer a solid foundation for researchers and drug development professionals working

with this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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